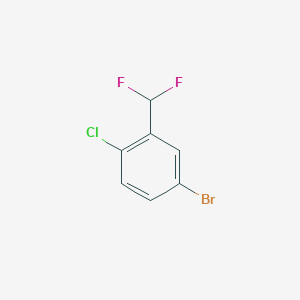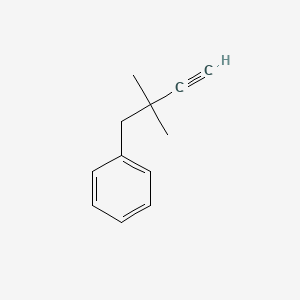
(2,2-Dimethylbut-3-yn-1-yl)benzene
Vue d'ensemble
Description
(2,2-Dimethylbut-3-yn-1-yl)benzene: is an organic compound with the molecular formula C12H14 . It is a colorless liquid with a molecular weight of 158.24 g/mol . This compound is known for its unique structure, which includes a benzene ring attached to a butynyl group with two methyl substituents at the second carbon position .
Applications De Recherche Scientifique
Chemistry: (2,2-Dimethylbut-3-yn-1-yl)benzene is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and polymers .
Biology and Medicine: In biological research, this compound is used as a probe to study enzyme mechanisms and metabolic pathways . It is also investigated for its potential pharmacological properties .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials . It is a key intermediate in the synthesis of high-performance polymers and resins .
Safety and Hazards
“(2,2-Dimethylbut-3-yn-1-yl)benzene” is associated with certain hazards. The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, and H319 . The precautionary statements associated with the compound are P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylbut-3-yn-1-yl)benzene typically involves the reaction of benzyl chloride with 2,2-dimethylbut-3-yn-1-ol in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2,2-Dimethylbut-3-yn-1-yl)benzene can undergo oxidation reactions to form corresponding or .
Substitution: this compound can undergo substitution reactions, particularly .
Major Products: The major products formed from these reactions include ketones , carboxylic acids , alkenes , alkanes , and various substituted benzene derivatives .
Mécanisme D'action
The mechanism of action of (2,2-Dimethylbut-3-yn-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors . The compound can act as a substrate or inhibitor in various biochemical reactions. The pathways involved include oxidation-reduction reactions and substitution reactions .
Comparaison Avec Des Composés Similaires
- Phenylacetylene
- (2,2-Dimethylbut-3-yn-1-yl)benzene
- Phenyl-tert-butylacetylene
Uniqueness: this compound is unique due to its structural features and reactivity . The presence of the butynyl group with two methyl substituents at the second carbon position imparts distinct chemical properties and reactivity patterns compared to other similar compounds .
Propriétés
IUPAC Name |
2,2-dimethylbut-3-ynylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-4-12(2,3)10-11-8-6-5-7-9-11/h1,5-9H,10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSHWIWNKRSFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


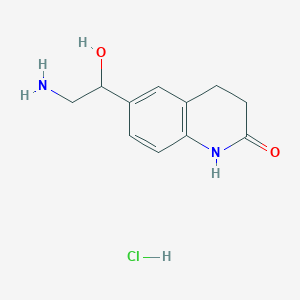
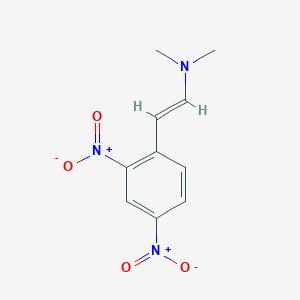
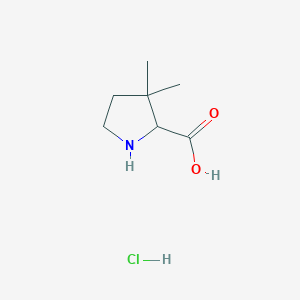
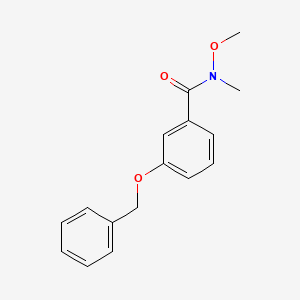
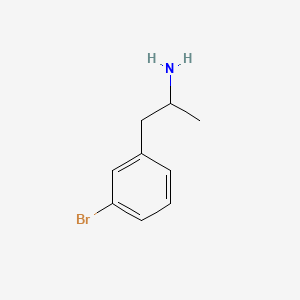

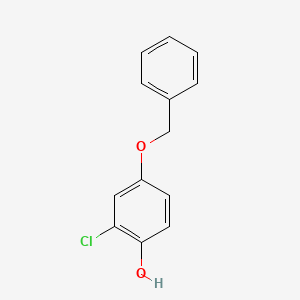
![Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3037804.png)
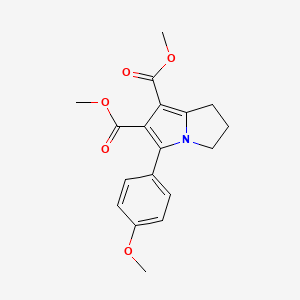
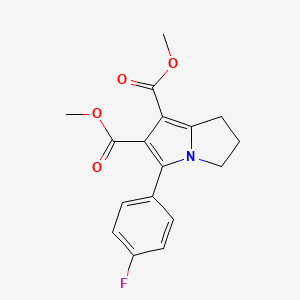
![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-tert-butyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037810.png)
![6-Cyclopropyl-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037811.png)
![4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3037813.png)
